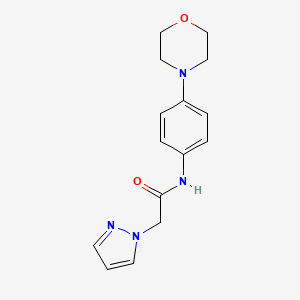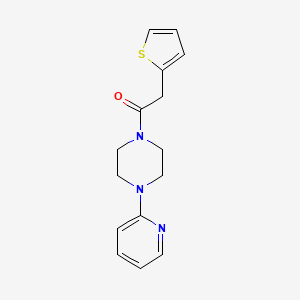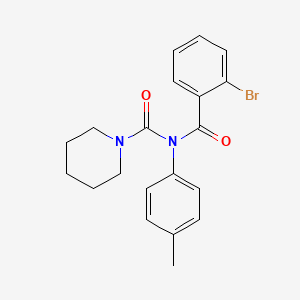
N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound that is structurally related to a class of molecules known for their biological activities. Compounds such as 4-antipyrine derivatives, which include 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, have been reported to exhibit analgesic, antibacterial, and anti-inflammatory properties . These compounds are of significant interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the preparation of N-(acetamide) morpholinium bromide, a compound with a morpholine ring similar to N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide, was achieved in methanol at room temperature . This suggests that the synthesis of N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide could potentially be carried out under mild conditions, utilizing similar synthetic routes with appropriate precursors.
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been characterized by single-crystal X-ray analysis, revealing the presence of strong intramolecular and intermolecular hydrogen bonds . These hydrogen bonds play a crucial role in the stabilization of the crystal structure and can influence the conformational isomerism observed in these compounds. The presence of different molecular conformations within the same crystal structure has been noted, which could also be relevant for N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide .
Chemical Reactions Analysis
While specific chemical reactions of N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide are not detailed in the provided papers, the structural analysis of similar compounds indicates that the hydrogen bonding patterns are significant. These patterns could affect the reactivity of the compound, particularly in reactions where the formation or breaking of hydrogen bonds is involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide have been studied using various spectroscopic techniques, including GS-MS, FTIR, and NMR . These techniques provide valuable information about the functional groups present, molecular geometry, and electronic environment of the atoms within the molecule. The crystal system, unit cell dimensions, and volume reported for N-(acetamide) morpholinium bromide could serve as a reference for predicting the properties of N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide .
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives, including the construction of novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their antioxidant activity, showing significant potential. The study's findings contribute to understanding the role of hydrogen bonding in the self-assembly process of these complexes, offering insights into their structural and functional versatility in medicinal chemistry (Chkirate et al., 2019).
Antimicrobial Agents
Aly, Saleh, and Elhady (2011) focused on the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents. Their work highlighted the use of 4-acetamide Pyrazolone as a precursor for synthesizing heterocyclic compounds with expected high biological activity against various microorganisms, demonstrating the compound's relevance in developing new antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Anticancer Activity
Ghorab et al. (2015) presented a study on the synthesis of sulfonamide derivatives, including morpholinophenyl variants, to investigate their cytotoxic activity. This research identified compounds with potent anticancer effects, particularly against breast and colon cancer cell lines, underscoring the therapeutic potential of these derivatives in oncology (Ghorab et al., 2015).
Nonlinear Optical Properties
Castro et al. (2017) conducted theoretical investigations on the nonlinear optical properties of two crystalline acetamides structures, including derivatives similar to N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide. Their work provides a foundation for understanding the optical behavior of these compounds, suggesting their potential applications in photonic devices such as optical switches and modulators (Castro et al., 2017).
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-19-7-1-6-16-19)17-13-2-4-14(5-3-13)18-8-10-21-11-9-18/h1-7H,8-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNOLFMSXYTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)


![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)